Introduction: The Emergence of Thiazolylalanine in Chemical Biology
Introduction: The Emergence of Thiazolylalanine in Chemical Biology
An In-Depth Technical Guide to Thiazolylalanine: A Versatile Unnatural Amino Acid in Modern Drug Discovery
In the landscape of modern medicinal chemistry and peptide science, the toolkit of proteinogenic amino acids often proves insufficient for the nuanced demands of drug design. This has led to the rise of unnatural amino acids (UAAs), synthetic constructs that expand the chemical diversity available for creating novel therapeutics.[1][2] Among these, Thiazolylalanine has emerged as a particularly valuable building block.[3] It is a non-proteinogenic amino acid characterized by the fusion of an alanine backbone with a thiazole ring, a heterocyclic moiety prevalent in numerous biologically active compounds and FDA-approved drugs.[4][5][6][7]
The incorporation of thiazolylalanine into peptides and small molecules allows researchers to introduce unique structural and electronic properties. The thiazole ring can serve as a bioisosteric replacement for natural aromatic residues like phenylalanine or histidine, modulate peptide conformation, enhance binding affinity to biological targets, and improve metabolic stability.[8][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of thiazolylalanine, underscoring its significance as a versatile tool in the design of next-generation therapeutics.
Chemical Structure and Isomeric Diversity
The fundamental structure of thiazolylalanine consists of an amino acid core linked to a five-membered thiazole ring containing one sulfur and one nitrogen atom.[4] However, the precise arrangement of these atoms gives rise to several important isomers, each with distinct chemical identities.
The most commonly utilized isomer in research and development is (S)-2-amino-3-(thiazol-4-yl)propanoic acid , also known as L-4-Thiazolylalanine.[10][11]
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Positional Isomers: The point of attachment between the alanine methylene group and the thiazole ring can vary, leading to 2-thiazolylalanine, 4-thiazolylalanine, and 5-thiazolylalanine. The 4-substituted isomer is the most prevalent in commercial and research applications.
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Stereoisomers: Like all alpha-amino acids (except glycine), thiazolylalanine is chiral. It exists as two enantiomers: the L-form ((S)-configuration) and the D-form ((R)-configuration). The choice between L- and D-isomers is a critical design element in peptide chemistry, influencing secondary structure, proteolytic stability, and receptor interaction.
The IUPAC name for the L-isomer is (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid .[11] Its unique structure imparts specific physicochemical properties that are highly desirable in drug design.
Caption: Chemical structure of L-4-Thiazolylalanine.
Physicochemical Properties: A Quantitative Overview
The utility of thiazolylalanine in drug development is intrinsically linked to its physicochemical properties. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source(s) | Significance in Drug Development |
| IUPAC Name | (S)-2-amino-3-(thiazol-4-yl)propanoic acid | [10] | Standardized chemical identification. |
| CAS Number | 119433-80-6 | [4][10][11][12] | Unique registry number for unambiguous identification. |
| Molecular Formula | C₆H₈N₂O₂S | [4][10][12][13] | Defines the elemental composition. |
| Molecular Weight | 172.20 g/mol | [10][12] | Influences diffusion rates and membrane transport. |
| Appearance | White to pale yellow solid/powder | [4][13] | Basic physical state for handling and formulation. |
| Water Solubility | Slightly soluble | [4] | Affects formulation options and bioavailability. |
| XLogP3-AA | -2.3 | [11] | A measure of lipophilicity; the negative value indicates high polarity, impacting cell permeability. |
| Hydrogen Bond Donors | 2 | [4] | Potential for forming hydrogen bonds with biological targets (e.g., enzymes, receptors). |
| Hydrogen Bond Acceptors | 5 | [4] | Capacity to accept hydrogen bonds, contributing to binding affinity and solubility. |
| Topological Polar Surface Area (TPSA) | 104 Ų | [4][11] | Predicts transport properties; a value >140 Ų often correlates with poor cell permeability. |
| pKa (Predicted) | 8.24 ± 0.16 | [4] | Relates to the ionization state at physiological pH, affecting solubility and receptor interaction. |
Synthesis of L-4-Thiazolylalanine: A Methodological Approach
The synthesis of thiazolylalanine, particularly in an enantiomerically pure form, is a non-trivial process that leverages established organic chemistry reactions. One of the most effective methods is based on the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[7][14] To achieve the final amino acid, this is often combined with asymmetric synthesis strategies.
Below is a representative, multi-step protocol for the synthesis of Boc-protected L-4-thiazolylalanine, a common intermediate for peptide synthesis.
Experimental Protocol: Asymmetric Synthesis of Boc-L-4-Thiazolylalanine
Rationale: This protocol employs a chiral auxiliary to induce stereoselectivity, ensuring the formation of the desired L-enantiomer. The Boc protecting group is installed to facilitate subsequent use in standard solid-phase peptide synthesis (SPPS).
Step 1: Synthesis of 4-(Chloromethyl)thiazole
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Reactants: 1,3-Dichloroacetone, Thioformamide.
-
Procedure: Dissolve thioformamide in a suitable solvent (e.g., ethanol). Add 1,3-dichloroacetone dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield 4-(chloromethyl)thiazole.
-
Expertise & Experience: The Hantzsch reaction is exothermic; controlling the initial addition temperature is crucial to prevent side reactions and ensure a good yield.
-
Step 2: Asymmetric Alkylation
-
Reactants: A chiral glycine enolate equivalent (e.g., derived from a Schöllkopf auxiliary), 4-(chloromethyl)thiazole, a strong base (e.g., n-butyllithium).
-
Procedure: Dissolve the chiral auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Add n-butyllithium dropwise to generate the enolate.
-
Introduce the 4-(chloromethyl)thiazole synthesized in Step 1.
-
Stir at -78°C for 4-6 hours, then allow to slowly warm to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and perform an aqueous workup.
-
Trustworthiness: The use of a well-established chiral auxiliary provides a reliable method for controlling the stereochemistry, which can be validated by chiral HPLC analysis of the final product.
-
Step 3: Hydrolysis and Boc Protection
-
Reactants: The alkylated product from Step 2, aqueous acid (e.g., 1M HCl), Di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: Hydrolyze the chiral auxiliary from the alkylated intermediate by heating in aqueous HCl. This liberates the free amino acid, L-4-thiazolylalanine.
-
After removing the solvent under reduced pressure, re-dissolve the crude amino acid in a mixture of dioxane and water.
-
Adjust the pH to ~9-10 with a base (e.g., NaOH).
-
Add Boc₂O and stir vigorously at room temperature for 8-12 hours.
-
Acidify the mixture to pH 2-3 with citric acid and extract the final product, Boc-L-4-thiazolylalanine, with ethyl acetate.
-
Purify by crystallization or column chromatography.
Caption: Workflow for the asymmetric synthesis of Boc-L-4-Thiazolylalanine.
Applications in Peptide Synthesis and Drug Discovery
The true value of thiazolylalanine lies in its application as a strategic tool for modifying the properties of peptides and small molecules.
A Building Block for Novel Peptides
Chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides the framework to incorporate UAAs like thiazolylalanine at specific positions within a peptide sequence.[15][16]
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Bioisosterism and Mimicry: The thiazole ring can act as a bioisostere of the phenyl ring in Phenylalanine or the imidazole ring in Histidine. This substitution can maintain or enhance binding to a biological target while altering electronic properties and metabolic stability. For instance, replacing Phenylalanine in opioid peptides with thiazolylalanine has been explored to modulate receptor selectivity and binding affinity.[8]
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Conformational Constraint: The rigid, planar structure of the thiazole ring can introduce conformational constraints into a peptide backbone. This can pre-organize the peptide into a bioactive conformation, increasing its affinity for a target and reducing the entropic penalty upon binding.
-
Enhanced Stability: Peptides are often susceptible to degradation by proteases. The introduction of a non-natural residue like thiazolylalanine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.
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